molecular formula C8H13NO2 B7503605 Azetidin-1-yl(oxolan-2-yl)methanone

Azetidin-1-yl(oxolan-2-yl)methanone

Cat. No.: B7503605
M. Wt: 155.19 g/mol
InChI Key: NMMYZKUGYJMISB-UHFFFAOYSA-N
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Description

Azetidin-1-yl(oxolan-2-yl)methanone is a heterocyclic compound that features both azetidine and oxolane rings. Azetidine is a four-membered nitrogen-containing ring, while oxolane, also known as tetrahydrofuran, is a five-membered oxygen-containing ring. The combination of these two rings in a single molecule makes this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of Azetidin-1-yl(oxolan-2-yl)methanone may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of this method makes it suitable for industrial applications, where the reaction conditions can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(oxolan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(oxolan-2-yl)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity . The oxolane ring can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(oxolan-2-yl)methanone is unique due to its combination of azetidine and oxolane rings, which provides a balance of reactivity and stability. This dual-ring structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

azetidin-1-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(9-4-2-5-9)7-3-1-6-11-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMYZKUGYJMISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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